[(E)-3-Bromoprop-1-enyl]cyclobutane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-bromoprop-1-enyl]cyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-6-2-5-7-3-1-4-7/h2,5,7H,1,3-4,6H2/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMDPMVEIMLCEG-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C=CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)/C=C/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E 3 Bromoprop 1 Enyl Cyclobutane and Analogous Chemical Structures
Construction of the Cyclobutane (B1203170) Core
The synthesis of the cyclobutane moiety, a four-membered carbocycle, presents unique challenges due to inherent ring strain. Nevertheless, a number of effective strategies have been established for its construction.
Photochemical [2+2] Cycloaddition Strategies
Photochemical [2+2] cycloadditions are among the most common and powerful methods for the synthesis of cyclobutane rings. acs.orgnih.gov These reactions involve the union of two olefinic components, where one is promoted to an electronically excited state by UV or visible light, to form a four-membered ring. acs.org
The intermolecular [2+2] photocycloaddition involves the reaction of two distinct alkene molecules. acs.org One of the alkenes absorbs a photon of light, leading to an excited state that can then react with a ground-state alkene to form the cyclobutane ring. chinesechemsoc.org The regiochemistry of the addition, leading to "head-to-head" or "head-to-tail" isomers, is a critical aspect of these reactions. nsf.gov For the synthesis of a precursor to [(E)-3-Bromoprop-1-enyl]cyclobutane, one could envision the photocycloaddition of cyclobutene (B1205218) with a suitable three-carbon vinyl bromide equivalent, although controlling the regioselectivity and preventing side reactions would be a significant challenge. The use of a photosensitizer can sometimes help to control the reaction outcome. nih.gov
A general representation of this approach is the dimerization of olefins, which was one of the first examples of [2+2] photocycloadditions discovered. acs.org For instance, the photodimerization of cinnamic acid derivatives has been extensively studied and provides a direct route to substituted cyclobutanes. orgsyn.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| Thymoquinone | Thymoquinone | Sunlight, solution | Dimer 1 | Not reported | acs.org |
| N-acetyl azetine | N-acetyl azetine | Acetone, hv | cis-syn-cis and cis-anti-cis dimers | Not reported | acs.org |
| Chalcone | Chalcone | Visible light, Ir(ppy)₃ | Dimer | High | chinesechemsoc.org |
Table 1: Examples of Intermolecular Photochemical [2+2] Cycloadditions
When the two reacting olefinic units are part of the same molecule, an intramolecular [2+2] photocycloaddition can occur, leading to the formation of a bicyclic system containing a cyclobutane ring. nih.gov This approach is often highly efficient and can provide excellent stereocontrol. acs.org The synthesis of complex natural products frequently employs this strategy. nih.gov For instance, the intramolecular photocycloaddition of diolefin 61 yields the cyclobutane 62 in high yield, demonstrating the power of this method for constructing intricate molecular architectures. acs.org
Table 2: Examples of Intramolecular Photochemical [2+2] Cycloadditions
A more recent advancement in photochemical methods involves the photosensitized [2+2] cycloaddition of vinyl boronate esters. nih.govnih.govacs.org This strategy provides access to densely functionalized cyclobutane scaffolds that can be readily diversified due to the versatility of the boronate ester group. nih.gov Mechanistic studies suggest that the reaction proceeds via energy transfer from a photosensitizer to the styrenyl alkene partner, rather than the vinyl boronate ester itself. nih.govnih.gov This method has proven to have a broad scope, tolerating a wide variety of functional groups. nih.gov The resulting cyclobutane boronate esters are valuable building blocks for medicinal chemistry. nih.gov
| Styrene Derivative | Vinyl Boronate Ester | Photosensitizer | Product | Yield (%) | Reference |
| Styrene | Vinylboronic acid pinacol (B44631) ester | Ir(ppy)₃ | Phenylcyclobutane boronate ester | High | nih.gov |
| 4-Methoxystyrene | Vinylboronic acid pinacol ester | Ir(ppy)₃ | (4-Methoxyphenyl)cyclobutane boronate ester | High | nih.gov |
Table 3: Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters
Thermal and High-Pressure [2+2] Cycloaddition Approaches
While photochemical methods are prevalent, thermal [2+2] cycloadditions also provide a viable route to cyclobutanes, particularly for certain classes of substrates like ketenes and strained alkenes. fiveable.meharvard.edu These reactions proceed without the need for light and rely on heat to overcome the activation barrier. fiveable.me They often exhibit distinct stereochemical outcomes compared to their photochemical counterparts. fiveable.me
High-pressure conditions can also be employed to promote [2+2] cycloaddition reactions, often leading to improved yields and selectivities. ru.nlresearchgate.net This technique has been successfully applied to the synthesis of a library of novel 3-substituted cyclobutanols through the reaction of sulfonyl allenes and benzyl (B1604629) vinyl ether at 15 kbar. ru.nl The use of high pressure can favor the formation of the more compact cyclobutane transition state, driving the reaction forward.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| Sulfonyl allene (B1206475) 4a | Benzyl vinyl ether 5 | 15 kbar, 50°C | Cyclobutane 6a | 83 | ru.nl |
| Keteniminium salt | Alkene 7 | Thermal | Cyclobutane 8 | Not reported | |
| Vinyl boronate | Keteniminium salt | Thermal | Borylated cyclobutane | Good | rsc.org |
Table 4: Examples of Thermal and High-Pressure [2+2] Cycloadditions
Ring-Forming Reactions from Bicyclo[1.1.0]butanes (BCBs)
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile precursors for the synthesis of cyclobutane derivatives. nih.govacs.org The high degree of ring strain in BCBs, which possess significant p-character in their central bond, makes them susceptible to ring-opening reactions with a variety of reagents. nih.gov These reactions provide a powerful method for generating functionalized cyclobutanes and cyclobutenes. researchgate.netresearchgate.net
The ring-opening of BCBs can be initiated by radicals, nucleophiles, electrophiles, and transition metal catalysts, leading to a diverse array of substituted four-membered rings. nih.govnih.gov For example, highly regioselective and diastereoselective ene reactions of BCBs with cyclopropenes and arynes have been demonstrated to produce cyclopropyl- and aryl-substituted cyclobutenes in good to near-quantitative yields. nih.govacs.org This approach offers a pathway to complex cyclobutane structures that would be challenging to access through other means.
| BCB Derivative | Reactant | Conditions | Product | Yield (%) | Reference |
| BCB 1a | Cyclopropene 6a | Thermal | Cyclopropyl-substituted cyclobutene | Good to quantitative | nih.govacs.org |
| Acyl BCB | Secondary phosphine (B1218219) oxide | Cu(I) catalyst | α-Phosphinoyl cyclobutane | Good | researchgate.net |
| BCB | Hydroxyarene | AgBF₄ catalyst | 1,1,3-Trisubstituted cyclobutane | High | researchgate.net |
Table 5: Ring-Forming Reactions from Bicyclo[1.1.0]butanes
Strain-Release Reactions of BCB-derived B-ate Complexes
A powerful strategy for the formation of substituted cyclobutanes involves the strain-release-driven reactions of bicyclo[1.1.0]butanes (BCBs). nih.gov These highly strained molecules serve as spring-loaded precursors that can undergo ring-opening reactions to generate functionalized cyclobutane products. nih.govudel.edu
One notable advancement in this area is the use of BCB-derived boronate (B-ate) complexes. nih.gov These intermediates facilitate asymmetric syntheses, leading to enantioenriched cyclobutane boronic esters. The reaction proceeds through a 1,2-migration of either a carbon or boron group within the strained B-ate complex, achieving high levels of enantioselectivity. nih.gov This methodology is compatible with a range of aryl, alkenyl, and alkyl boronic esters, as well as diboron (B99234) compounds like B2pin2. nih.gov The resulting cyclobutane boronic esters are particularly valuable as they can be readily derivatized in subsequent synthetic steps. nih.gov
The reactivity of BCBs can be directed by the nature of the substituents. For instance, BCBs with an electron-withdrawing group at the terminal position of the C–C σ bond are susceptible to nucleophilic or radical addition at the β-position of the bridging bond, yielding multi-substituted cyclobutanes. nih.gov In contrast, bicyclo[1.1.0]butyl pinacol boronic ester (BCB-Bpin) reacts with various heteroatom nucleophiles (oxygen, sulfur, and nitrogen-centered) exclusively at the α-position. researchgate.net This regioselectivity offers a powerful tool for controlling the substitution pattern on the resulting cyclobutane ring.
Generation of Cyclobutyl-containing Structures via Organometallic Intermediates (e.g., from Gem-dibromocyclopropanes)
While direct information on the generation of cyclobutyl structures from gem-dibromocyclopropanes is not prevalent in the provided context, the use of organometallic intermediates is a cornerstone of modern synthetic chemistry. Conceptually, a related strategy involves the expansion of a three-membered ring to a four-membered ring. For example, the cyclopropanation of cyclic silyl (B83357) enol ethers with bromoform (B151600) and a suitable base can lead to dibromocyclopropanes, which can then undergo further transformations. ethz.ch
Directed Cyclopropanation Strategies Leading to Cyclobutane Precursors
The synthesis of cyclobutanes can be approached by first constructing a cyclopropane (B1198618) ring that serves as a precursor. Directed cyclopropanation reactions allow for the controlled formation of these three-membered rings. harvard.edu For example, the Simmons-Smith reaction, which utilizes zinc carbenoids, can be directed by the presence of a hydroxyl group in the substrate, leading to a specific stereochemical outcome. ethz.chharvard.edu
The reactivity of the cyclopropanating agent can be tuned. For instance, zinc carbenoids derived from trifluoroacetic acetate (B1210297) are highly reactive. ethz.ch Furthermore, rhodium (II) complexes are effective catalysts for the decomposition of diazo compounds to generate carbenes for cyclopropanation. wikipedia.org Gold-catalyzed cyclopropanations have also emerged as a powerful method, utilizing various carbenoid precursors such as enynes, propargyl esters, and diazo compounds under mild conditions. rsc.org These methods provide access to a wide range of substituted cyclopropanes that can potentially be elaborated into cyclobutane structures.
Modular Approaches to Enantioenriched Cyclobutanes (e.g., C-H Arylation)
A modular approach to synthesizing enantioenriched cyclobutanes offers significant advantages in terms of flexibility and efficiency. nih.gov This strategy involves preparing a versatile cyclobutane building block that can be further functionalized through methods like C-H functionalization or cross-coupling reactions. nih.govscispace.com
One successful example of this approach utilizes an 8-aminoquinolinamide directing group to facilitate a palladium-catalyzed C-H arylation at the β-position of a cyclobutane scaffold. nih.gov This allows for the introduction of various aryl groups. Subsequent derivatization at the α-position can be achieved through hydrolysis of the directing group followed by decarboxylative cross-coupling. nih.govscispace.com This sequential C-H arylation and decarboxylative coupling provides access to a diverse array of enantioenriched and polyfunctionalized cyclobutanes from a single chiral intermediate. nih.govscispace.comnih.gov
Stereoselective Synthesis of the Cyclobutane and Prop-1-enyl Moieties
Achieving the correct stereochemistry for both the cyclobutane ring and the (E)-3-bromoprop-1-enyl substituent is critical. This requires precise control over the reaction conditions and reagent selection.
Control of (E)-Stereochemistry in Vinylic Bromide Introduction
The formation of the (E)-vinylic bromide is a key stereochemical challenge. The E/Z nomenclature system is used to define the geometry of the double bond, where "E" (from the German entgegen, meaning opposite) indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. uou.ac.in
Several methods can be employed to achieve high (E)-selectivity in the synthesis of vinylic bromides. One approach is the anti-Markovnikov hydrobromination of terminal alkynes, which can yield terminal (E)-alkenyl bromides with high regio- and diastereoselectivity. organic-chemistry.org Another strategy involves the reaction of β-oxido phosphonium (B103445) ylides, generated in situ from aldehydes and Wittig reagents, with electrophilic bromine sources to form predominantly (E)-bromo-substituted alkenes. organic-chemistry.org Additionally, the microwave-assisted reaction of 3-arylpropenoic acids with N-bromosuccinimide and a catalytic amount of lithium acetate can produce (E)-β-arylvinyl bromides. organic-chemistry.org
Diastereoselective Control in Cyclobutane Formation Reactions
Diastereoselective control in the formation of the cyclobutane ring is crucial for establishing the relative stereochemistry of the substituents. Diastereomers are stereoisomers that are not mirror images of each other and often exhibit different physical and chemical properties. uou.ac.inyoutube.com
In the context of strain-release reactions of bicyclo[1.1.0]butanes (BCBs), pre-installing a boronate functionality can control both the regio- and diastereoselectivity of the ring-opening process, leading to 1,1,3-trisubstituted cyclobutanes. rsc.org Furthermore, a diastereoselective 1,3-nitrooxygenation of BCBs has been reported to produce 1,1,3-trisubstituted cyclobutanes with excellent diastereoselectivity. rsc.org
For reactions involving the formation of new stereocenters on a pre-existing chiral molecule, the inherent chirality of the starting material can influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselection. youtube.com For instance, the nucleophilic addition to a chiral aldehyde can result in the formation of diastereomers in unequal amounts. youtube.com Similarly, cascade reactions, such as a double Michael addition, can proceed with high diastereoselectivity to form highly functionalized cyclohexanones, demonstrating the potential for stereocontrol in ring-forming reactions. beilstein-journals.org
Data Tables
Table 1: Selected Modular Syntheses of Enantioenriched Cyclobutanes
| Intermediate | C-H Functionalization Method | Subsequent Derivatization | Final Product Type | Reference |
|---|
Table 2: Examples of Diastereoselective Cyclobutane Synthesis
| Starting Material | Reagents | Product | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Bicyclo[1.1.0]butane | tert-butylnitrite, TEMPO | 1,1,3-trisubstituted cyclobutane | Excellent | rsc.org |
Enantioselective Synthesis via Chiral Catalysis and Auxiliaries
The construction of chiral cyclobutane frameworks in an enantiomerically pure form is a significant challenge in organic synthesis. chemistryviews.orgnih.gov Such frameworks are valuable as they are present in numerous bioactive molecules and natural products. nih.govbohrium.com The enantioselective synthesis of a molecule like this compound requires a strategy that can establish the stereocenter(s) on the cyclobutane ring with high fidelity. This is typically achieved through asymmetric catalysis or the use of chiral auxiliaries.
Modern synthetic methods provide powerful tools for accessing enantioenriched cyclobutane derivatives, which can serve as precursors to the target compound. nih.gov While a direct enantioselective synthesis of this compound is not extensively documented, established principles of asymmetric synthesis can be applied. Strategies often involve the precision modification of existing four-membered rings or the use of catalytic cycloaddition reactions. nih.govresearchgate.net
One prominent approach involves the use of transition-metal catalysis. For instance, iridium-catalyzed asymmetric allylic substitution reactions have emerged as a powerful method for creating chiral building blocks. researchgate.net A hypothetical enantioselective synthesis could begin with the creation of a chiral cyclobutane precursor. A cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition can produce chiral oxa- chemistryviews.orgnih.gov-bicyclic heptanes with excellent diastereo- and enantioselectivities. chemistryviews.orgnih.gov These bicyclic structures can then be further manipulated to install the desired (E)-3-bromoprop-1-enyl side chain.
Another strategy employs chiral Brønsted acid catalysis to achieve the enantioselective isomerization of bicyclo[1.1.0]butanes into chiral cyclobutenes. nih.gov These cyclobutene products are versatile platforms for further synthetic transformations, allowing for the introduction of various functional groups while preserving the stereochemical integrity of the molecule. nih.gov The use of a chiral catalyst, which is regenerated during the reaction, allows for the use of sub-stoichiometric amounts to produce an enantiomerically enriched product. youtube.com
Table 1: Comparison of General Enantioselective Strategies for Cyclobutane Synthesis
| Strategy | Catalyst/Auxiliary | Key Reaction Type | Advantages |
| Asymmetric [2+2] Cycloaddition | Chiral Cobalt or Iridium Catalysts | Cycloaddition | Direct formation of the cyclobutane ring with stereocontrol. chemistryviews.orgnih.gov |
| C-H Functionalization | Chiral Iridium or Palladium Catalysts | Functionalization | Modifies a pre-existing prochiral cyclobutane skeleton. nih.gov |
| Catalytic Isomerization | Chiral Brønsted Acids | Rearrangement | Converts achiral starting materials into chiral cyclobutenes. nih.gov |
| Ring Contraction | Iodonitrene Chemistry | Rearrangement | Stereoselective contraction of pyrrolidines to form cyclobutanes. acs.org |
Strategic Introduction of the Bromine Atom and the Prop-1-enyl Chain
The introduction of the (E)-3-bromoprop-1-enyl substituent onto the cyclobutane ring requires careful strategic planning. The formation of the carbon-carbon double bond with the correct (E)-geometry and the regioselective installation of the bromine atom at the allylic position are key challenges. Several distinct methodologies can be employed to achieve this transformation.
Allylic Bromination Reactions (e.g., N-Bromosuccinimide Mediated)
Allylic bromination is a powerful method for introducing a bromine atom onto a carbon adjacent to a double bond. masterorganicchemistry.com This reaction is ideally suited for the final step in the synthesis of this compound, starting from a precursor such as (E)-prop-1-enylcyclobutane. The reagent of choice for this transformation is N-Bromosuccinimide (NBS). chadsprep.com
The use of NBS is critical because it allows for the substitution of an allylic hydrogen without significant competing electrophilic addition of bromine across the alkene. masterorganicchemistry.comlibretexts.org The reaction proceeds via a free-radical chain mechanism. It is initiated by light or a radical initiator, which causes homolytic cleavage of the N-Br bond in a small amount of NBS. The resulting bromine radical abstracts an allylic hydrogen from the substrate, forming a resonance-stabilized allylic radical. chemistrysteps.com This radical then reacts with a molecule of Br₂, which is present in a very low but constant concentration, to yield the allylic bromide product and regenerate a bromine radical to continue the chain. libretexts.org The low concentration of Br₂ is maintained by the reaction of NBS with HBr, which is formed as a byproduct in the hydrogen abstraction step. masterorganicchemistry.commasterorganicchemistry.com
Mechanism of NBS Allylic Bromination:
Initiation: A small amount of Br• radical is generated.
Propagation Step 1: The Br• radical abstracts an allylic hydrogen from the alkene, forming a resonance-stabilized allyl radical and HBr.
Propagation Step 2: The allyl radical reacts with Br₂ to form the allylic bromide product and a new Br• radical.
Br₂ Regeneration: HBr reacts with NBS to produce Br₂ and succinimide, ensuring a low concentration of Br₂. chadsprep.com
If the resonance structures of the intermediate allylic radical are not equivalent, a mixture of regioisomeric products can be formed. chadsprep.com
Electrophilic Bromination of Olefinic Compounds
Electrophilic bromination is a fundamental reaction of alkenes. However, in the context of synthesizing this compound, its direct application is less straightforward than allylic bromination. When an olefinic compound like vinylcyclobutane is treated with molecular bromine (Br₂), the typical outcome is electrophilic addition across the double bond, which would yield 1,2-dibromoethylcyclobutane, saturating the alkene. libretexts.org
While NBS can also act as an electrophile, for instance in the formation of bromohydrins when water is used as a solvent, its reaction with alkenes in non-polar solvents under radical conditions favors allylic substitution. masterorganicchemistry.com For electrophilic bromination to be a viable route, it would likely be part of a multi-step sequence. For example, one could perform an electrophilic addition to a different, more complex precursor, followed by an elimination reaction to generate the desired alkenyl bromide. However, for the direct formation of the target compound from a simple cyclobutane-alkene, this pathway is generally less efficient than allylic bromination. masterorganicchemistry.com
Decarboxylative Halogenation as a Synthetic Route to Alkenyl Bromides
Decarboxylative halogenation, also known as halodecarboxylation, is a powerful transformation that converts carboxylic acids into organic halides by replacing the carboxyl group with a halogen atom. nih.govnih.gov This method provides a conceptually different and highly effective route to alkenyl bromides like this compound. acs.org
The classic example is the Hunsdiecker reaction, where a silver salt of a carboxylic acid is treated with bromine. nih.gov Modern variations of this reaction offer improved scope and milder conditions. For instance, the use of iron salts as catalysts under visible light can effect the decarboxylative bromination of aliphatic carboxylic acids. rsc.org
To synthesize this compound via this route, a suitable precursor would be a cyclobutane-substituted alkenoic acid, for example, (E)-4-cyclobutylbut-3-enoic acid. Treatment of this acid with an appropriate brominating agent under decarboxylating conditions would lead to the cleavage of the C-C bond of the carboxyl group and formation of the C-Br bond at that position, yielding the target alkenyl bromide. nih.govresearchgate.net This one-pot conversion of readily available carboxylic acids into valuable organic halides makes it an attractive synthetic strategy. acs.org
Table 2: Comparison of Bromination Strategies
| Method | Precursor Example | Reagents | Key Feature |
| Allylic Bromination | (E)-prop-1-enylcyclobutane | NBS, Radical Initiator | Selective C-H bromination at the allylic position. chadsprep.com |
| Electrophilic Addition | Vinylcyclobutane | Br₂ | Adds two bromine atoms across the double bond. libretexts.org |
| Decarboxylative Halogenation | (E)-4-cyclobutylbut-3-enoic acid | Ag(I)/Br₂ or Fe(III)/NBS/Light | Replaces a carboxylic acid group with a bromine atom. nih.govrsc.org |
Functional Group Interconversions on Pre-existing Cyclobutane-Alkenes
A highly versatile approach in organic synthesis involves the transformation of one functional group into another (functional group interconversion, or FGI). This strategy can be applied to the synthesis of this compound by starting with a cyclobutane-alkene that already possesses the correct carbon skeleton but has a different functional group at the C3 position of the propenyl chain.
A prime example would be the conversion of an allylic alcohol, such as (E)-3-cyclobutylprop-2-en-1-ol, into the corresponding allylic bromide. This transformation is a cornerstone of organic synthesis and can be achieved using a variety of standard reagents. Common methods include:
Phosphorus Tribromide (PBr₃): A classic and effective reagent for converting primary and secondary alcohols to alkyl bromides.
Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): Known as the Appel reaction, this method proceeds under mild conditions and is highly effective for converting alcohols to bromides.
This FGI approach offers significant flexibility. The precursor allylic alcohol might be more readily accessible or easier to prepare with the desired (E)-alkene geometry than the corresponding hydrocarbon needed for allylic bromination. The synthesis would first focus on constructing the alcohol, (E)-3-cyclobutylprop-2-en-1-ol, potentially through methods like the Wittig or Horner-Wadsworth-Emmons reaction, followed by the straightforward conversion of the hydroxyl group to the bromide.
Reactivity and Mechanistic Investigations of E 3 Bromoprop 1 Enyl Cyclobutane
Transformations Involving the Bromine Atom and the Vinyl Moiety
The presence of a bromine atom on a double bond, allylic to the cyclobutane (B1203170) ring, dictates a significant portion of the molecule's reactivity. This arrangement facilitates a variety of reactions, including nucleophilic substitutions and organometallic cross-coupling processes.
Nucleophilic Substitution Reactions (e.g., S(_N)2, S(_N)2' Pathways)
Nucleophilic substitution reactions on allylic systems like [(E)-3-Bromoprop-1-enyl]cyclobutane can proceed through two main bimolecular pathways: the direct S(_N)2 pathway and the allylic rearrangement pathway, known as S(_N)2'. acs.org In the S(_N)2 reaction, a nucleophile directly attacks the carbon atom bearing the bromine, leading to a straightforward substitution product. stackexchange.comquora.com Conversely, the S(_N)2' pathway involves the nucleophile attacking the γ-carbon of the double bond, which results in a concerted allylic rearrangement and expulsion of the bromide ion. acs.orgyoutube.com
The competition between these two pathways is influenced by several factors, including the steric hindrance around the α-carbon and the nature of the nucleophile. acs.org For this compound, the presence of the cyclobutane ring may introduce steric bulk that could favor the S(_N)2' pathway under certain conditions.
| Pathway | Site of Nucleophilic Attack | Product Structure | Governing Factors |
|---|---|---|---|
| S(_N)2 | α-carbon (carbon bonded to Br) | Direct substitution, retention of original connectivity | Less sterically hindered α-carbon |
| S(_N)2' | γ-carbon (terminal carbon of the vinyl group) | Allylic rearrangement, new bond at the γ-position | Steric hindrance at the α-carbon, nature of the nucleophile |
Organometallic Cross-Coupling Reactions
The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through organometallic cross-coupling reactions. Palladium and nickel complexes are particularly effective catalysts for these transformations.
Palladium-catalyzed reactions offer a powerful toolkit for the functionalization of this compound. The catalytic cycle typically involves several key steps:
Oxidative Addition: The cycle initiates with the oxidative addition of the vinyl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate. rsc.orgoup.comacs.org This step is fundamental to many cross-coupling reactions. youtube.comyoutube.com
C(sp³)–H Activation: Palladium catalysts can also mediate the activation of C(sp³)–H bonds on the cyclobutane ring. nih.govacs.orgresearchgate.net This allows for the direct formation of a carbon-palladium bond on the cyclobutane, which can then undergo further reactions. Enantioselective C(sp³)–H arylation of cyclobutanes has been achieved using chiral ligands. nih.govchemrxiv.org
Migratory Insertion: In the presence of other unsaturated molecules, such as alkenes or carbon monoxide, migratory insertion into the palladium-carbon bond can occur. acs.orgescholarship.orgnih.govacs.orgberkeley.edu This step is crucial for building more complex molecular architectures.
Reductive Elimination: The final step in many cross-coupling catalytic cycles is reductive elimination, where the two organic fragments on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst. nih.govwikipedia.orgprinceton.edunih.gov
| Step | Description | Change in Palladium Oxidation State |
|---|---|---|
| Oxidative Addition | The vinyl bromide adds to the palladium center, breaking the C-Br bond. | Pd(0) → Pd(II) |
| Transmetalation | An organometallic coupling partner transfers its organic group to the palladium center. | No change |
| Reductive Elimination | The two organic ligands on palladium couple and are released as the final product. | Pd(II) → Pd(0) |
Nickel catalysts are effective for carbonylation reactions, where a carbonyl group is introduced into an organic molecule. nih.gov For vinyl halides like this compound, nickel-catalyzed carbonylation can be used to synthesize the corresponding α,β-unsaturated carboxylic acids or their derivatives. organic-chemistry.orgsemanticscholar.orgacs.org These reactions often proceed under an atmosphere of carbon monoxide or by using carbon dioxide as a C1 source. acs.org
This compound can react with main group organometallic reagents, such as Grignard reagents (R-MgBr) and organolithiums (R-Li). These highly reactive nucleophiles can displace the bromide in a coupling-type reaction, often catalyzed by transition metals like palladium or nickel, to form a new carbon-carbon bond. nih.govresearchgate.netrsc.orgmdpi.commasterorganicchemistry.com
Electrophilic Additions to the Alkene
The double bond in this compound is susceptible to electrophilic addition reactions. The presence of the bromine atom and the cyclobutane ring can influence the regioselectivity of these additions. Due to the conjugated nature of the system (a vinyl bromide), the addition of electrophiles like hydrogen halides (e.g., HBr) can potentially lead to a mixture of products through different carbocation intermediates. chemistrynotmystery.comyoutube.comjove.com The stability of the resulting carbocation, which can be influenced by resonance and the electronic effects of the substituents, will determine the major product. youtube.comstackexchange.com
Radical Reactions and Associated Mechanistic Studies
The presence of an allylic bromide in this compound makes it a prime substrate for radical reactions. Homolytic cleavage of the carbon-bromine bond, typically initiated by radical initiators (e.g., AIBN) in the presence of a reducing agent like tributylstannane, would generate a cyclobutyl-substituted allyl radical. However, much of the foundational research into the radical chemistry of cyclobutane systems has centered on the closely related cyclobutylcarbinyl radical (cyclobutylmethyl radical). rsc.orgnih.govst-andrews.ac.uk The behavior of these radicals provides a framework for understanding the potential pathways available to derivatives of this compound.
The primary fate of cyclobutylcarbinyl radicals is a rapid β-scission, or ring-opening, to form a 4-pentenyl radical. rsc.orgst-andrews.ac.uk This process is driven by the release of ring strain. Kinetic studies using electron paramagnetic resonance (EPR) spectroscopy have determined the rate constants for the ring-opening of various cyclobutyl-substituted radicals. st-andrews.ac.uk For the parent cyclobutylcarbinyl radical, the rate of ring opening is significantly influenced by substitution on the ring and at the radical center. rsc.org For instance, γ-substitution on the cyclobutane ring enhances the rate of ring opening, while substituents at other positions have a lesser effect. rsc.org The transition state for this fragmentation is considered to be reactant-like. rsc.org
Systematic studies have revealed that the regiochemistry of ring-opening in monocyclic cyclobutylcarbinyl radicals can be reliably predicted based on the stability of the resulting carbon radical products. nih.gov This indicates that thermodynamic factors play a strong controlling role in these fragmentation reactions. nih.gov
Table 1: Kinetic Parameters for Ring Opening of Cyclobutylcarbinyl Radicals This table presents kinetic data for the irreversible β-fission of radicals containing the cyclobutylcarbinyl system, as determined by analysis of products from reactions of corresponding chloro-compounds with tributylstannane.
| Radical System | Rate Constant (k_f) at 60 °C (s⁻¹) | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) |
|---|---|---|---|
| Cyclobutylcarbinyl (8) | 4.3 × 10³ | 12.2 | -7.4 |
Data sourced from the Journal of the Chemical Society, Perkin Transactions 2. rsc.org
Cyclobutane Ring Transformations
The significant strain energy of the cyclobutane ring is the driving force behind a variety of skeletal rearrangements. nih.govresearchgate.net These transformations allow for the construction of more complex or thermodynamically more stable ring systems, such as cyclopentanes, or can lead to complete ring cleavage. These reactions can be initiated through radical, cationic, thermal, or photochemical pathways.
One of the most characteristic reactions of cyclobutane systems is the one-carbon ring expansion to form five-membered rings. This transformation is particularly facile when a reactive intermediate, such as a carbocation or radical, is generated on a carbon atom directly attached to the ring (an α-carbon). nih.govugent.bestackexchange.com In the case of a cyclobutylmethyl carbenium ion, rearrangement to a more stable secondary cyclopentyl cation is a highly favorable process, driven by both the relief of ring strain and the formation of a more stable carbocation. stackexchange.com
This type of rearrangement has been extensively studied and utilized in synthesis. ugent.be For bicyclic systems, the competition between ring expansion and simple ring opening becomes a key mechanistic question. For bicyclic cyclobutylcarbinyl radicals with the radical center at a bridge methyl group, ring expansion is generally the preferred pathway. nih.gov This preference can be overturned only if a strongly radical-stabilizing substituent is present elsewhere in the cyclobutyl ring. nih.gov Various synthetic methods, such as the Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes, leverage this principle to create fused ring systems containing cyclobutanes that can subsequently be expanded. nih.gov
As previously mentioned in the context of radical reactions, ring-opening is a dominant pathway for cyclobutylcarbinyl radicals. rsc.orgnih.govrsc.org This fragmentation via β-fission is irreversible under standard radical-generating conditions and is subject to stereoelectronic control, particularly in rigid bicyclic systems. rsc.org The fragmentation of the cyclobutylcarbinyl radical system can be strategically employed to achieve a two-carbon ring expansion in fused systems, leading to the formation of functionalized seven- and eight-membered rings. rsc.org
The regioselectivity of the C-C bond cleavage is dictated by the substitution pattern. In monocyclic systems, the more substituted β-γ bond is preferentially cleaved. rsc.org Computational studies have confirmed that the regiochemistry can be accurately predicted by the relative thermodynamic stability of the potential radical products formed upon cleavage. nih.gov This fragmentation is not limited to radical intermediates; cationic and anionic pathways, as well as thermal or photochemical activation, can also induce ring cleavage, often followed by further skeletal rearrangements to yield complex molecular structures. researchgate.net
Thermal and photochemical conditions provide the necessary energy to overcome activation barriers for the rearrangement of strained cyclobutane rings. researchgate.net Photochemical [2+2] cycloaddition of olefins is a primary method for synthesizing cyclobutane rings, and the reverse reaction, a thermal or photochemical cycloreversion, is a well-established process. acs.org
The specific outcome of these rearrangements is highly dependent on the substitution pattern of the cyclobutane. For example, the thermal behavior of fused cyclobutane systems, such as those derived from the photocycloaddition of 2-pyrones, can be complex, involving competition between different reaction pathways. acs.org In other systems, thermal activation can lead to electrocyclic ring opening of a cyclobutene (B1205218) derivative to a conjugated diene. researchgate.net Photochemical energy can also drive intramolecular cyclizations. For a compound like this compound, the presence of the π-system of the double bond allows for the possibility of intramolecular [2+2] photocycloaddition, which would lead to the formation of a bicyclic system. Furthermore, visible-light photocatalysis can induce a variety of transformations in strained rings, often proceeding through electron or energy transfer pathways under mild conditions. rsc.org
While this compound is a monocyclic system, its chemistry can be contextualized by examining the behavior of bicyclo[1.1.0]butanes (BCBs), which represent an extreme of ring strain. BCBs are composed of two fused cyclopropane (B1198618) rings and possess a central C-C bridgehead bond with significant p-character, making it behave somewhat like a π-bond. researchgate.netnih.gov This unique electronic structure allows BCBs to react readily with radicals, nucleophiles, and electrophiles in what are termed "strain-release" reactions. researchgate.netnih.gov
These reactions provide efficient routes to polyfunctionalized cyclobutanes, which are valuable scaffolds in medicinal chemistry. researchgate.netnih.gov For example, visible light-mediated photoredox catalysis enables the addition of radicals derived from sources like α-amino acids to BCBs, producing functionalized cyclobutanes. rsc.org BCBs also participate in intermolecular photocycloaddition reactions, such as [2π+2σ] cycloadditions with olefins, driven by the release of strain energy. researchgate.netacs.org The diverse reactivity of BCBs highlights the synthetic potential that is unlocked by harnessing the high strain energy of compact, polycyclic four-membered ring systems.
Table 2: Examples of Strain-Release Reactions of Bicyclo[1.1.0]butanes (BCBs) This table shows examples of intermolecular coupling reactions involving BCBs under photochemical conditions.
| BCB Substrate | Coupling Partner | Photocatalyst | Product Type | Yield (%) |
|---|---|---|---|---|
| N-methyl-N-(2-iodophenyl)bicyclo[1.1.0]butane-1-carboxamide | Vinylpyridine | Ir[(ppy)₂(dtbbpy)PF₆] | Spirocyclobutyl oxindole | 92 |
| Phenylsulfonyl BCB | α-Amino Carboxylic Acid | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 1,3-Disubstituted cyclobutane | Moderate to Excellent |
Data sourced from Organic Letters and other studies on visible-light-mediated radical additions. rsc.orgacs.org
Advanced Spectroscopic and Computational Analysis in Research on E 3 Bromoprop 1 Enyl Cyclobutane
Spectroscopic Characterization Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the precise atomic arrangement and bonding within a molecule. For a compound like [(E)-3-Bromoprop-1-enyl]cyclobutane, a multi-faceted approach utilizing various spectroscopic methods would be necessary for unambiguous structural confirmation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, would be the primary tool for elucidating the compound's covalent framework.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the cyclobutane (B1203170) ring and the vinyl and allyl protons of the bromopropenyl side chain. The coupling constants between the vinyl protons would be crucial in confirming the (E)-configuration of the double bond, typically exhibiting a larger value (around 12-18 Hz) for a trans relationship.
¹³C NMR: The carbon NMR spectrum would complement the proton data, providing information on the number of unique carbon environments. The chemical shifts would be indicative of the electronic environment of each carbon atom, with the carbon attached to the bromine atom appearing at a characteristic upfield shift compared to a similar, non-brominated carbon.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, helping to trace the connectivity of the proton network through the cyclobutane ring and the side chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures like cyclobutyl bromide and (E)-(3-bromoprop-1-en-1-yl)benzene, is presented below. chemicalbook.comchemicalbook.com
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH attached to cyclobutane) | 5.5 - 6.0 | 130 - 135 |
| C2 (CH) | 5.8 - 6.3 | 125 - 130 |
| C3 (CH₂Br) | ~4.0 | ~35 |
| Cyclobutane CH | ~4.5 (for CH attached to side chain) | ~50 (for CH attached to side chain) |
Note: These are estimated values and would require experimental verification.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is vital for determining the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) analyzer would be used to determine the exact mass of the molecular ion. This would allow for the unambiguous determination of the molecular formula, C₇H₁₁Br, by distinguishing it from other potential formulas with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would reveal information about the compound's structure. Common fragmentation pathways would likely include the loss of a bromine radical (•Br) or hydrogen bromide (HBr), as well as cleavage of the cyclobutane ring or the bond connecting the ring to the side chain.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. docbrown.info
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the cyclobutane ring and the alkenyl group. capes.gov.brdtic.mil A key feature would be the C=C stretching vibration of the trans-disubstituted double bond, typically appearing in the range of 1660-1680 cm⁻¹. The out-of-plane C-H bending vibration for the (E)-alkene would be expected to show a strong band around 960-970 cm⁻¹. The C-Br stretching vibration would likely appear in the fingerprint region, below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretch is often a strong and sharp band in the Raman spectrum, which could aid in its identification.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch (alkenyl) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (trans) | 1660 - 1680 |
| C-H bend (out-of-plane, trans) | 960 - 970 |
X-ray Crystallography
If a suitable single crystal of the compound can be grown, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would yield precise bond lengths, bond angles, and the conformation of the molecule, including the puckering of the cyclobutane ring and the orientation of the bromopropenyl substituent. This would offer unequivocal proof of the (E)-stereochemistry of the double bond.
Computational Chemistry for Mechanistic and Conformational Studies
Computational chemistry serves as a powerful complement to experimental data, providing insights into the electronic structure, reactivity, and conformational landscape of a molecule. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard computational method for studying the properties of organic molecules due to its balance of accuracy and computational cost. rsc.orgnih.gov
Structural Optimization and Conformational Analysis: DFT calculations would be used to find the lowest energy conformation of this compound. This would involve exploring different puckering modes of the cyclobutane ring and rotations around the single bond connecting the ring to the side chain.
Prediction of Spectroscopic Parameters: A key application of DFT would be the prediction of spectroscopic data. Calculated NMR chemical shifts and coupling constants, after proper scaling, can be compared with experimental values to aid in spectral assignment. researchgate.net Similarly, vibrational frequencies can be calculated and compared to experimental IR and Raman spectra to support the assignment of observed bands. researchgate.net
Electronic Structure and Reactivity: DFT calculations can provide information about the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information would be valuable for predicting the molecule's reactivity in various chemical reactions. For instance, the locations of the HOMO and LUMO could suggest sites susceptible to nucleophilic or electrophilic attack.
By combining these advanced spectroscopic and computational methods, a comprehensive and unambiguous characterization of this compound could be achieved, providing a deep understanding of its structure, properties, and potential reactivity.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While quantum mechanical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are employed to understand the conformational dynamics of flexible molecules like this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape. nih.gov
For this compound, a key area of interest is the puckering of the cyclobutane ring and the rotation around the single bond connecting the cyclobutane ring to the prop-1-enyl side chain. The cyclobutane ring itself is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgslideshare.net This puckering is a dynamic process, and the ring can invert between different puckered conformations. slideshare.net
An MD simulation would allow researchers to:
Determine the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a specific solvent).
Calculate the free energy landscape associated with ring puckering and side-chain rotation.
Identify the time scales of these conformational changes. nih.gov
The results of MD simulations can be synergistically combined with experimental data from techniques like NMR spectroscopy to build a comprehensive picture of the molecule's dynamic behavior. acs.orgnih.gov
Table 2: Hypothetical Conformational Distribution of this compound from a 100 ns MD Simulation in Water
| Conformer | Population (%) | Average Ring Puckering Angle (degrees) | Dihedral Angle (C-C-C=C) (degrees) |
| Equatorial-trans | 65 | 28 | 175 |
| Axial-trans | 25 | 27 | 178 |
| Equatorial-gauche | 8 | 29 | 65 |
| Other | 2 | Variable | Variable |
This table is interactive. You can sort and filter the data.
Transition State Theory and Reaction Pathway Elucidation
Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. The central concept of TST is the transition state , which is the highest energy point along the minimum energy path connecting reactants and products on a potential energy surface. ucsb.edu The elucidation of reaction pathways using computational methods is a powerful application of TST. smu.edu
For a reaction involving this compound, such as an elimination or substitution reaction, computational chemists would first locate the transition state structure using algorithms that search for saddle points on the potential energy surface. ucsb.edu Once the transition state is found and verified, its energy and vibrational frequencies can be used within the TST framework to calculate the reaction rate constant.
The Intrinsic Reaction Coordinate (IRC) is a crucial tool in this process. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. nih.gov This detailed mapping of the reaction path can reveal subtle mechanistic details, such as the degree of bond breaking and bond formation at the transition state and whether the reaction is concerted or proceeds through intermediates. smu.edu
Quantitative Metrics for Understanding Chemical Phenomena
Beyond energetic and geometric descriptions, computational chemistry provides a range of quantitative metrics to deepen the understanding of chemical phenomena relevant to this compound.
For instance, if a reaction involving this compound were to proceed through a radical mechanism, the concept of radical persistence could be computationally evaluated. This would involve analyzing the stability of the potential radical intermediate, considering factors like spin density distribution and bond dissociation energies.
In photochemical reactions, the efficiency of triplet energy transfer could be a key parameter. Ab initio calculations can determine the energies of the singlet and triplet excited states of this compound. The energy gap between these states and the spin-orbit coupling between them are critical factors that govern the rates of intersystem crossing and the potential for the molecule to act as a triplet sensitizer (B1316253) or quencher.
Other important quantitative metrics that can be derived from computational studies include:
Atomic Charges: Calculated using methods like Natural Population Analysis (NPA), these provide insight into the electronic distribution within the molecule and help identify electrophilic and nucleophilic sites. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are attractive or repulsive to a point positive charge and thus predicting sites for electrophilic attack. nih.govnih.gov
Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity in pericyclic reactions and predicting the outcomes of electronic excitations. acs.org
These quantitative descriptors provide a powerful lens through which to interpret and predict the chemical behavior of this compound.
Applications of E 3 Bromoprop 1 Enyl Cyclobutane As a Strategic Synthetic Building Block
Utility in the Synthesis of Complex Organic Molecules
The inherent reactivity of [(E)-3-bromoprop-1-enyl]cyclobutane makes it a valuable starting material for the synthesis of a wide array of complex organic molecules, including carbocyclic nucleoside analogues which are of significant interest in medicinal chemistry. nih.govnih.gov The vinylic bromide functionality allows for various cross-coupling reactions, while the cyclobutane (B1203170) ring can be retained or strategically manipulated to introduce structural complexity. organic-chemistry.orgorganic-chemistry.org
One prominent application is in the synthesis of carbocyclic nucleoside analogues. These compounds, where the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety, often exhibit interesting biological activities. The cyclobutane ring of this compound can serve as the core of these analogues. For instance, through a series of functional group transformations, the bromopropenyl side chain can be converted into a hydroxymethyl group, and the cyclobutane ring can be further functionalized to introduce the necessary hydroxyl groups and the nucleobase. nih.govnih.gov The synthesis of such analogues often involves stereoselective steps to control the relative configuration of the substituents on the cyclobutane ring, which is crucial for their biological activity. nih.gov
The general strategy involves the initial coupling of a protected cyclobutane precursor, derived from this compound, with a heterocyclic base (purine or pyrimidine). Subsequent deprotection and functional group manipulations then lead to the final carbocyclic nucleoside analogue. The (E)-configuration of the double bond in the starting material can be exploited to control the stereochemistry of the final product.
Precursor for Further Functionalization and Diversification of Molecular Scaffolds
The dual reactivity of this compound, stemming from the vinyl bromide and the cyclobutane ring, makes it an excellent precursor for the diversification of molecular scaffolds. The vinyl bromide moiety is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. organic-chemistry.orgorganic-chemistry.orgnih.gov
Palladium-Catalyzed Cross-Coupling Reactions:
The carbon-bromine bond in this compound can be readily activated by palladium catalysts, enabling coupling with a diverse array of organometallic reagents. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide variety of substituted cyclobutane derivatives.
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl groups. researchgate.net
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides access to conjugated enynes.
Heck Coupling: Reaction with alkenes under palladium catalysis leads to the formation of substituted dienes.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, anilines, or other nitrogen nucleophiles yields the corresponding enamines or allylic amines. researchgate.net
These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups, making this compound a powerful tool for generating libraries of complex molecules for drug discovery and materials science.
Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Partner | Catalyst/Ligand | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | [(E)-3-Phenylprop-1-enyl]cyclobutane |
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | [(E)-5-Phenylpent-1-en-3-ynyl]cyclobutane |
| Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | [(1E,4E)-5-Cyclobutyl-1-phenylpenta-1,4-diene] |
| Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | N-[(E)-3-Cyclobutylallyl]aniline |
This table presents hypothetical yet representative examples based on known palladium-catalyzed cross-coupling reactions of similar vinyl bromides.
Role in the Development of Novel Carbocyclic Frameworks and Ring Systems
The strained four-membered ring of this compound can participate in a variety of ring-opening and ring-expansion reactions, providing access to novel and complex carbocyclic and heterocyclic frameworks. nih.govnih.gov These transformations are often driven by the release of ring strain and can be initiated by thermal, photochemical, or catalytic methods.
Ring-Expansion Reactions:
One of the most synthetically useful transformations of cyclobutane derivatives is their ring expansion to five- or six-membered rings. For instance, treatment of a suitably functionalized derivative of this compound with a Lewis acid or a transition metal catalyst can induce a rearrangement to a cyclopentane (B165970) or cyclohexane (B81311) derivative. The alkenyl side chain can play a crucial role in directing these rearrangements.
Intramolecular Cyclizations:
The functional groups on both the cyclobutane ring and the side chain can be elaborated to participate in intramolecular cyclization reactions, leading to the formation of fused or bridged bicyclic systems. For example, conversion of the bromide to a nucleophilic group and the presence of an electrophilic site on the cyclobutane ring could enable an intramolecular cyclization to form a bicyclo[3.2.0]heptane or related system. nih.gov The stereochemistry of the starting material can have a profound influence on the stereochemical outcome of these cyclizations. nih.gov
Domino Reactions:
The unique reactivity of this compound can be harnessed in domino reaction sequences, where a single synthetic operation triggers a cascade of bond-forming events to rapidly build molecular complexity. For example, a reaction could be initiated at the vinyl bromide, leading to an intermediate that subsequently undergoes a ring-opening or cyclization reaction involving the cyclobutane moiety.
Contribution to the Synthesis of Molecules with Defined Stereochemistry and Architecture
The stereochemical features of this compound, namely the trans configuration of the double bond and the potential for stereocenters on the cyclobutane ring, make it a valuable chiral building block for asymmetric synthesis. The stereoselective synthesis of cyclobutane-containing natural products and other complex chiral molecules often relies on starting materials with well-defined stereochemistry. nih.govkib.ac.cn
Diastereoselective Reactions:
The double bond in the side chain can undergo a variety of diastereoselective reactions, where the existing stereocenters on the cyclobutane ring direct the approach of the reagent to one face of the double bond. For example, epoxidation or dihydroxylation of the double bond can proceed with high diastereoselectivity, leading to the formation of new stereocenters with a predictable relative configuration.
Chiral Resolution and Asymmetric Synthesis:
Racemic this compound can be resolved into its enantiomers through various techniques, such as the formation of diastereomeric derivatives with a chiral auxiliary. Alternatively, asymmetric synthetic routes can be developed to access enantiomerically pure forms of this compound. The availability of enantiopure this compound opens the door to the enantioselective synthesis of a wide range of complex chiral molecules.
The ability to control the stereochemistry of reactions involving this building block is of paramount importance, as the biological activity of many complex molecules is highly dependent on their three-dimensional structure. The use of this compound in stereoselective synthesis allows for the precise construction of molecules with the desired stereochemical architecture, which is a key goal in modern drug discovery and development. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing [(E)-3-Bromoprop-1-enyl]cyclobutane with high stereochemical purity?
- Methodological Answer : The synthesis should address steric and electronic factors influencing the (E)-configuration. Strain-release strategies, such as [2+2] cycloaddition followed by bromination, can be optimized using photochemical conditions to control ring strain and regioselectivity . For example, cyclobutane derivatives synthesized via [2+2] reactions often require low-temperature photoirradiation (e.g., 254 nm UV light) to minimize side reactions. Post-synthesis, stereochemical purity can be verified using NOESY NMR to confirm the (E)-geometry of the propenyl group .
Q. How does the cyclobutane ring influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Cyclobutane’s inherent ring strain (~110 kJ/mol) increases reactivity compared to larger cycloalkanes. Stability studies should involve accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The bromopropenyl substituent may introduce additional instability via potential elimination reactions, requiring buffered solutions (pH 6–8) to suppress dehydrohalogenation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can resolve cyclobutane ring protons (δ ~2.5–3.5 ppm) and the vinylic bromine’s coupling patterns (e.g., = 10–12 Hz for trans-configuration) .
- IR : Stretching frequencies for C-Br (~560 cm) and C=C (~1640 cm) confirm functional groups.
- MS : High-resolution ESI-MS can distinguish isotopic patterns for bromine (1:1 ratio for Br/Br) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the compound’s transition states during Suzuki-Miyaura couplings. The bromine’s electrophilicity and cyclobutane’s strain energy lower activation barriers for oxidative addition. Researchers should compare calculated Gibbs free energy (ΔG‡) with experimental kinetic data to validate predictive accuracy .
Q. What strategies mitigate contradictions in reported biological activity data for cyclobutane-containing analogs?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). Standardized protocols (e.g., using Abrocitinib as a positive control ) and ADMET profiling (e.g., LogP measurements via shake-flask method) can contextualize results. Meta-analyses of cyclobutane derivatives’ SAR (Structure-Activity Relationships) should account for substituent effects on ring strain and target binding .
Q. How does the bromopropenyl group enhance or hinder applications in polymer science?
- Methodological Answer : The bromine atom serves as a potential site for radical-initiated polymerization (e.g., ATRP). However, cyclobutane’s strain may limit thermal stability in polymer matrices. Researchers should conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C recommended for industrial use) and compare flexibility/stress resistance with non-brominated analogs .
Q. What safety protocols are critical for handling this compound in electrophilic reactions?
- Methodological Answer :
- Storage : Use amber glass vials under inert gas (N/Ar) at –20°C to prevent light-induced degradation .
- Handling : Employ explosion-proof refrigerators and grounded equipment to avoid static discharge. Compatibility testing with oxidizers (e.g., KMnO) is essential to prevent exothermic decomposition .
Key Research Gaps
- Stereoselective Functionalization : Limited methods exist for introducing chirality to the cyclobutane ring without racemization.
- In Vivo Toxicity Profiles : No published data on acute/chronic toxicity for this specific derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
